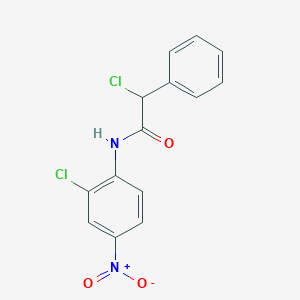

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-11-8-10(18(20)21)6-7-12(11)17-14(19)13(16)9-4-2-1-3-5-9/h1-8,13H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKQBALIIDQWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225024 | |

| Record name | α-Chloro-N-(2-chloro-4-nitrophenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565194-85-6 | |

| Record name | α-Chloro-N-(2-chloro-4-nitrophenyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565194-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Chloro-N-(2-chloro-4-nitrophenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-chloro-N-(2-chloro-4-aminophenyl)-2-phenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloro-4-nitroaniline and phenylacetic acid.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity

Research has indicated that derivatives of 2-chloro-N-(phenyl)acetamides, including 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide, exhibit potential antipsychotic properties. A study synthesized various arylpiperazine derivatives from 2-chloro-N-phenylacetamide, which were evaluated for their interaction with serotonin (5-HT2A) and dopamine (D2) receptors. The results demonstrated variable antipsychotic activity, suggesting that modifications to the compound can enhance its efficacy against psychotic disorders .

Table 1: Antipsychotic Activity of Aryl Derivatives

| Compound | Antipsychotic Activity (Model) | Receptor Interaction |

|---|---|---|

| 3a | Moderate | 5-HT2A, D2 |

| 3b | High | D2 |

| 3j | Low | 5-HT2A |

2. Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. A study focusing on the synthesis of thiazolidinone derivatives showed that compounds containing the 2-chloro-4-nitrophenyl moiety demonstrated significant cytotoxic effects against leukemia and solid tumors. The compounds exhibited low toxicity towards normal cells while effectively inhibiting tumor cell growth .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MOLT-4 (Leukemia) | 1.57 | 13.3 | 65.0 |

| SK-MEL-5 (Melanoma) | 1.80 | 15.0 | 70.0 |

| MCF-7 (Breast) | 2.80 | 32.3 | 80.8 |

Mechanistic Insights

3. Nitric Oxide Synthesis

Recent studies have highlighted the ability of certain derivatives of this compound to stimulate endogenous nitric oxide synthesis, which is crucial for various physiological processes, including vasodilation and neurotransmission. The presence of specific substituents in the compound structure has been linked to enhanced nitric oxide synthase activity, indicating a potential therapeutic avenue for cardiovascular diseases .

Case Studies

Case Study 1: Evaluation of Antipsychotic Effects

In a controlled experiment, various arylpiperazine derivatives synthesized from 2-chloro-N-phenylacetamide were tested on animal models to assess their antipsychotic effects. The study concluded that while some compounds showed promising results, further modifications could optimize their receptor binding affinities and therapeutic profiles.

Case Study 2: Anticancer Efficacy Assessment

A series of thiazolidinone derivatives were evaluated for their anticancer activities using the NCI DTP standard protocol against a panel of cancer cell lines. The results revealed that compounds with the nitrophenyl substituent exhibited superior selectivity and potency against leukemia cells compared to other tested lines, suggesting a targeted therapeutic approach for hematological malignancies.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and chlorine atoms allows the compound to form strong interactions with these targets, potentially leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (NO₂, Cl) dominate in the target compound and its analogs, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

- Bulkier substituents (e.g., coumarin in ) reduce solubility in polar solvents but enhance lipophilicity, impacting bioavailability.

Biological Activity

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various studies and data tables.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial potential against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. A study highlighted the effectiveness of chloroacetamides, including derivatives like this compound, against Gram-positive bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA). The antimicrobial activity was assessed through Minimum Inhibitory Concentration (MIC) values, which indicated varying efficacy based on the structural modifications of the phenyl ring .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Low |

| Candida albicans | 128 | Moderate |

Antifungal Activity

In terms of antifungal properties, the compound exhibited significant activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The study reported MIC values ranging from 128 to 256 µg/mL and minimum fungicidal concentrations (MFC) between 512 and 1024 µg/mL. Furthermore, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%. Notably, the compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action .

Table 2: Antifungal Activity Metrics

| Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Candida albicans | 128-256 | 512-1024 | 92 |

| Candida parapsilosis | 128-256 | 512-1024 | 87 |

Anticancer Activity

Recent investigations have also focused on the anticancer potential of this compound. Various derivatives were synthesized and screened for their activity against different cancer cell lines. For instance, certain analogs demonstrated IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer properties. The molecular docking studies suggested strong binding affinities with key cancer-related targets .

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 | Superior |

| MCF7 (Breast Cancer) | 0.67 | Superior |

| SW1116 (Colon Cancer) | 0.80 | Comparable |

Case Studies

- Antimicrobial Efficacy : A study conducted on various chloroacetamides demonstrated that structural modifications significantly influenced their antimicrobial activity. The presence of halogenated groups enhanced lipophilicity, facilitating better membrane penetration in bacterial cells .

- Antifungal Resistance : Research on fluconazole-resistant strains revealed that combining this compound with traditional antifungals could lead to antagonistic effects, suggesting a need for cautious application in therapeutic settings .

- Anticancer Screening : Derivatives of the compound were screened against multiple cancer cell lines, showing promising results that warrant further exploration into their mechanisms and potential clinical applications .

Q & A

Q. What are the established synthetic routes for preparing 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions, often starting with substituted nitrobenzenes. A common method includes:

- Substitution reactions : Reacting chlorinated nitrobenzene derivatives with alcohols or amines under alkaline conditions to introduce functional groups (e.g., pyridylmethoxy substituents) .

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines, critical for subsequent condensation .

- Condensation : Reacting the amine intermediate with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents to form the acetamide backbone . Key conditions to control include pH during substitution, temperature during reduction (to avoid side reactions), and stoichiometry of the condensing agent.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for crystal structure determination, providing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, C–H···O contacts) .

- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, nitro group vibrations at ~1520 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Segregate halogenated organic waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloro) influence the compound's reactivity in nucleophilic substitution reactions?

The nitro group at the 4-position is strongly electron-withdrawing, activating the aromatic ring for electrophilic attacks while deactivating adjacent positions. The chloro substituents stabilize intermediates via inductive effects, directing regioselectivity in reactions like amidation or sulfonation. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?

- Standardized assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects across analogs (e.g., replacing chloro with hydroxy groups reduces lipophilicity but increases hydrogen-bonding potential) .

- Meta-analysis : Cross-reference bioactivity data with crystallographic or spectroscopic evidence to identify confounding factors (e.g., impurities in synthesis) .

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., enoyl-ACP reductase in tuberculosis) by calculating binding energies and interaction maps. The nitro group’s electron-withdrawing nature enhances interactions with hydrophobic pockets .

- MD simulations : Assess stability of ligand-enzyme complexes over time, identifying critical residues for mutagenesis studies .

Q. What crystallographic techniques optimize the refinement of this compound's structure when twinning or disorder is present?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.